![molecular formula C11H12N4O B1476145 1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one CAS No. 2098062-75-8](/img/structure/B1476145.png)
1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one, also known as azidoazetidin-1-one, is a heterocyclic compound belonging to the azetidinone class of compounds. It is a white crystalline solid with a molecular formula of C9H10N3O and a molecular weight of 174.19 g/mol. Azidoazetidin-1-one has been studied extensively for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The literature indicates significant interest in the synthesis and transformation of compounds with structural features similar to "1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one". For instance, azido groups and azetidine rings are pivotal in medicinal chemistry for their roles in constructing novel compounds with potential therapeutic applications. The synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine exemplifies the importance of structural moieties related to phenylethanone in drug development, showcasing broad biological activities such as anticonvulsion and anti-anxiety effects (Sunita Teli et al., 2023).
Biological Activities and Applications
Compounds bearing azido and azetidine units are explored for their diverse biological activities. Research on oxazolidinones, for example, reveals a novel class of synthetic antimicrobial agents showing effectiveness against resistant bacterial strains (D. Diekema & R. Jones, 2000). This highlights the potential of structurally related compounds in addressing challenges in infectious disease treatment.
Advanced Materials and Chemical Technologies
The exploration of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes exemplifies the application of sophisticated chemical synthesis techniques to modify biological systems. Such research underlines the relevance of precise chemical modifications, as found in compounds like "1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one," for understanding and influencing biological processes (S. C. Khojasteh et al., 2011).
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-14-13-10-7-15(8-10)11(16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGZBLFJVWSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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